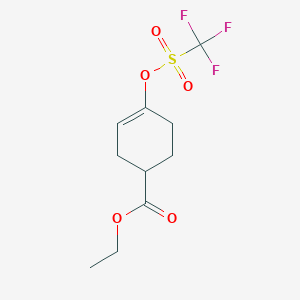

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is a chemical compound with the molecular formula C10H13F3O5S . It has a molar mass of 302.27 g/mol .

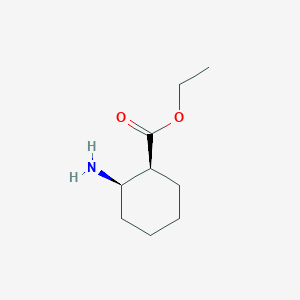

Molecular Structure Analysis

The molecular structure of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate consists of 10 carbon atoms ©, 13 hydrogen atoms (H), 3 fluorine atoms (F), 5 oxygen atoms (O), and 1 sulfur atom (S) .Applications De Recherche Scientifique

Trifluoromethylation by Photoredox Catalysis

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds due to its ability to enhance chemical stability, lipophilicity, and binding selectivity. Photoredox catalysis, using complexes like ruthenium (II) polypyridine or iridium (III) cyclometalated derivatives, has emerged as a powerful tool for introducing CF₃ groups. Under visible light irradiation, these catalysts facilitate single-electron-transfer processes, enabling efficient radical trifluoromethylation reactions . This strategy provides a new protocol for photocatalytic radical reactions, which can be performed using fluorescent light bulbs, blue LED lamps, or even natural sunlight.

Electrolyte Solvents in Energy Storage Devices

Fluorinated sulfones, including trifluoromethyl ethyl sulfone (FMES), have been investigated as electrolyte solvents for energy storage devices. While not directly related to the compound , this highlights the broader utility of trifluoromethyl-containing molecules in battery technology .

Materials Science and Polymer Chemistry

The trifluoromethyl group can influence material properties, such as thermal stability and hydrophobicity. Researchers explore its incorporation into polymers, coatings, and other materials to enhance performance .

Medicinal Chemistry and Drug Design

The trifluoromethyl group often improves drug pharmacokinetics and bioavailability. Researchers study its impact on drug metabolism, receptor binding, and overall efficacy. While specific examples related to the mentioned compound are scarce, this field remains relevant .

Agrochemicals and Pesticides

Trifluoromethyl-containing compounds play a role in designing novel agrochemicals. Their introduction can enhance the effectiveness of herbicides, fungicides, and insecticides .

Fluorinated Building Blocks in Organic Synthesis

Researchers use trifluoromethyl-containing compounds as versatile building blocks in synthetic chemistry. They participate in diverse reactions, including cross-coupling, nucleophilic substitution, and cyclization .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPYEDFRKMRJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432025 |

Source

|

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate | |

CAS RN |

122948-57-6 |

Source

|

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)

![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)